molecular formula C15H16O2 B12090503 4-Methyl-2-phenylmethoxybenzenemethanol CAS No. 117571-34-3

4-Methyl-2-phenylmethoxybenzenemethanol

Cat. No.: B12090503
CAS No.: 117571-34-3
M. Wt: 228.29 g/mol
InChI Key: XLVSJLGHYLSYCF-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-methyl-2-(phenylmethoxy)- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a methyl group at the fourth position and a phenylmethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- typically involves the reaction of 4-methylbenzenemethanol with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include catalytic hydrogenation and Friedel-Crafts alkylation.

Types of Reactions:

    Oxidation: Benzenemethanol, 4-methyl-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 4-methyl-2-(phenylmethoxy)benzaldehyde or 4-methyl-2-(phenylmethoxy)benzoic acid.

    Reduction: Formation of 4-methyl-2-(phenylmethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, 4-methyl-2-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzenemethanol, 4-methyl-: A simpler derivative with only a methyl group substitution.

    Benzenemethanol, 4-methoxy-: Substituted with a methoxy group instead of a phenylmethoxy group.

    Benzenemethanol, 4-ethyl-: Substituted with an ethyl group.

Uniqueness: Benzenemethanol, 4-methyl-2-(phenylmethoxy)- is unique due to the presence of both a methyl and a phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

117571-34-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(4-methyl-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3

InChI Key

XLVSJLGHYLSYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

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